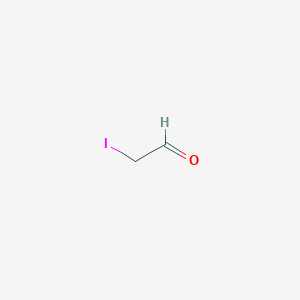
2-iodoacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-iodoacetaldehyde is an organic compound that belongs to the class of haloacetaldehydes. It is characterized by the presence of an iodine atom attached to the carbonyl carbon of acetaldehyde. This compound is of significant interest due to its emerging role as a disinfection by-product in drinking water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-iodoacetaldehyde can be synthesized through the iodination of acetaldehyde. This process typically involves the reaction of acetaldehyde with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the selective formation of iodoacetaldehyde.
Industrial Production Methods: While specific industrial production methods for iodoacetaldehyde are not extensively documented, the general approach involves the iodination of acetaldehyde using industrial-scale reactors. The reaction conditions are optimized to maximize yield and purity, and the product is subsequently purified through distillation or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: 2-iodoacetaldehyde undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iodoacetic acid.
Reduction: It can be reduced to form iodoethanol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Iodoacetic acid
Reduction: Iodoethanol
Substitution: Various substituted acetaldehydes, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-iodoacetaldehyde has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of iodinated compounds.
Biology: this compound is studied for its genotoxic and cytotoxic effects on mammalian cells, making it relevant in toxicology research.
Medicine: Research is ongoing to explore its potential as a radiolabeling agent in diagnostic imaging.
Mecanismo De Acción
The mechanism of action of iodoacetaldehyde involves its interaction with cellular components, leading to genotoxic and cytotoxic effects. The iodine atom in iodoacetaldehyde can form covalent bonds with nucleophilic sites in DNA and proteins, resulting in the formation of adducts that disrupt normal cellular functions. This interaction can lead to mutations, cell cycle arrest, and apoptosis .
Comparación Con Compuestos Similares
Acetaldehyde: A simpler aldehyde without the iodine atom.
Chloroacetaldehyde: Contains a chlorine atom instead of iodine.
Bromoacetaldehyde: Contains a bromine atom instead of iodine.
Comparison:
2-iodoacetaldehyde vs. Acetaldehyde: this compound is more reactive due to the presence of the iodine atom, which makes it more prone to nucleophilic substitution reactions.
This compound vs. Chloroacetaldehyde: this compound is generally more cytotoxic and genotoxic compared to chloroacetaldehyde, due to the higher reactivity of the iodine atom.
This compound vs. Bromoacetaldehyde: Similar to chloroacetaldehyde, bromoacetaldehyde is less reactive and less toxic compared to iodoacetaldehyde.
Propiedades
Número CAS |
55782-51-9 |
|---|---|
Fórmula molecular |
C2H3IO |
Peso molecular |
169.95 g/mol |
Nombre IUPAC |
2-iodoacetaldehyde |
InChI |
InChI=1S/C2H3IO/c3-1-2-4/h2H,1H2 |
Clave InChI |
XQCWOAMYQRDOQY-UHFFFAOYSA-N |
SMILES |
C(C=O)I |
SMILES canónico |
C(C=O)I |
Pictogramas |
Acute Toxic; Irritant |
Sinónimos |
iodoacetaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


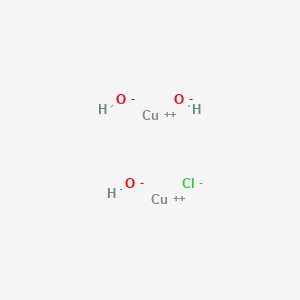
![2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid](/img/structure/B1250069.png)
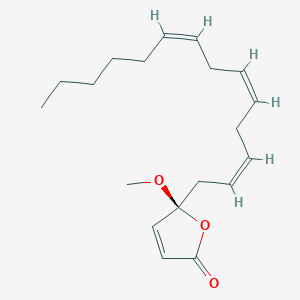
![7-[5-(1-Hydroxyhepta-2,4,6-triynyl)-2-oxo-1,3-dioxolan-4-yl]heptanoic acid](/img/structure/B1250071.png)
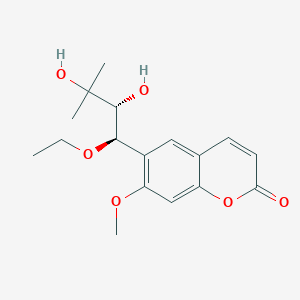
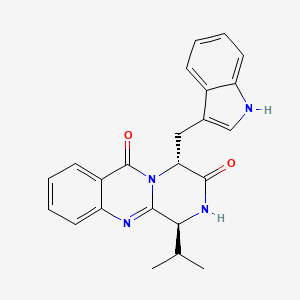
![4-(3-Hexyl-2-oxo-imidazolidin-1-yl)-N-{4-[2-(2-hydroxy-2-pyridin-3-yl-ethylamino)-ethyl]-phenyl}-benzenesulfonamide](/img/structure/B1250077.png)
![[4-(2-Isoxazoline-3-yloxy)-2-butynyl]trimethylaminium](/img/structure/B1250078.png)
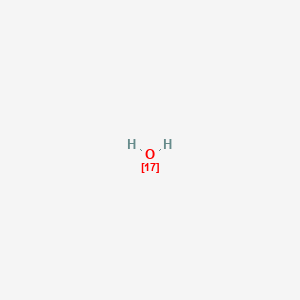
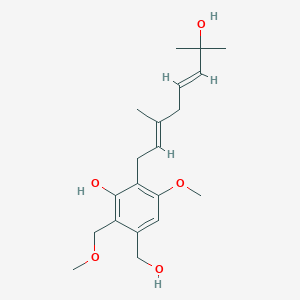
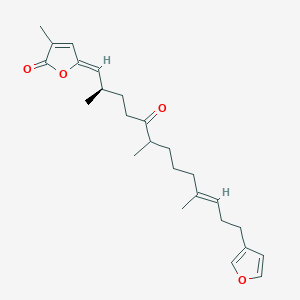
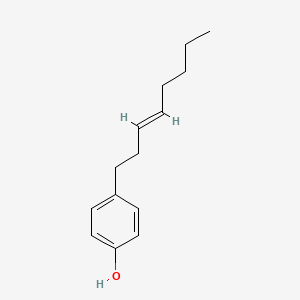
![2-[(6-Methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)methyl-methylamino]acetic acid;hydrochloride](/img/structure/B1250088.png)
![(2,6-Dimethylpiperidin-1-yl)-[3-[[4-(2-propan-2-yloxyphenyl)piperidin-1-yl]methyl]phenyl]methanone](/img/structure/B1250089.png)
